molecular formula C7H15N3O3 B1302040 Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate CAS No. 6926-09-6

Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate

Cat. No. B1302040
CAS RN: 6926-09-6
M. Wt: 189.21 g/mol
InChI Key: MQBASTZLTYLEON-UHFFFAOYSA-N
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Patent
US08173682B2

Procedure details

The title compound was prepared essentially in accordance with the procedures of Tetrahedron Letters, Vol 36, No. 37 P6591-6594 as set forth herein. Under a nitrogen atmosphere in a round bottom flask, tert-butoxycarbonylamino-acetic acid methyl ester (2.0 mL, 13.5 mmol) is dissolved in absolute ethanol (50 mL) and anhydrous hydrazine (0.45 mL, 14.3 mmol) is added. The resulting mixture is heated in an oil bath at 60° C. for 3 hours then 80° C. for 5.5 hours. The reaction mixture is evaporated and the residue partitioned between water (50 mL) and dichloromethane (50 mL). The aqueous layer is extracted with dichloromethane (2×10 mL). The combined dichloromethane extracts are washed with water (2×30 mL). The dichloromethane layer is dried over magnesium sulfate and evaporated to give a solid that is triturated with diethyl ether to give hydrazinocarbonylmethyl-carbamic acid tert-butyl ester (1.94 g, 76% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[CH2:4][NH:5][C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7].[NH2:14][NH2:15]>C(O)C>[C:9]([O:8][C:6](=[O:7])[NH:5][CH2:4][C:3]([NH:14][NH2:15])=[O:2])([CH3:12])([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
COC(CNC(=O)OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared essentially in accordance with the procedures of Tetrahedron Letters, Vol 36
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (50 mL) and dichloromethane (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane (2×10 mL)
WASH
Type
WASH
Details
The combined dichloromethane extracts are washed with water (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
that is triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCC(=O)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.